molecular formula C₆H₁₈N₄O₈Pt B130824 Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- CAS No. 94042-08-7

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

Katalognummer: B130824
CAS-Nummer: 94042-08-7
Molekulargewicht: 469.31 g/mol
InChI-Schlüssel: GENQRBLPJNTJBE-RQDPQJJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, also referred to as Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate, is a platinum-based compound with dual therapeutic and imaging applications. Its molecular formula is C₁₂H₃₀N₆O₈Pt₂ (molecular weight: 776.56 g/mol) . Structurally, it consists of two platinum centers coordinated with (1R,2R)-cyclohexanediamine ligands, aquo groups, and nitrate counterions. It is recognized as a dimeric impurity of oxaliplatin, a third-generation platinum anticancer drug, but exhibits independent neoplasm-inhibiting activity . Notably, it serves as a dual therapeutic/imaging contrast agent, distinguishing it from conventional platinum chemotherapeutics .

Vorbereitungsmethoden

Synthesis of (R,R)-1,2-Diaminocyclohexane Ligand

The chiral ligand (R,R)-1,2-diaminocyclohexane (DACH) serves as the foundational component for the target compound. Its synthesis begins with enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. Treatment with ethylchloroformate in the presence of sodium hydroxide yields diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate. Subsequent reduction using lithium aluminum hydride (LiAlH₄) produces the crystalline (R,R)-DACH ligand . Key considerations include:

  • Steric control : The reaction conditions must preserve the stereochemical integrity of the starting material to avoid racemization.

  • Hygroscopicity : The final ligand is highly hygroscopic, necessitating storage under inert atmospheres .

Preparation of Dichloro(1,2-diaminocyclohexane)platinum(II) Intermediate

The platinum core is introduced via reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with (R,R)-DACH. In aqueous solution, the ligand displaces chloride ions, forming a dichloro intermediate:

K2PtCl4+(R,R)-DACH[Pt((R,R)-DACH)Cl2]+2KCl\text{K}2\text{PtCl}4 + (\text{R,R})\text{-DACH} \rightarrow [\text{Pt}((\text{R,R})\text{-DACH})\text{Cl}_2] + 2\text{KCl}

Reaction conditions :

  • Temperature: 60–80°C

  • Solvent: Deionized water

  • Molar ratio: 1:1 (K₂PtCl₄ to DACH) .

The intermediate is isolated via evaporation and recrystallization from ethanol.

Nitration via Silver Nitrate-Mediated Ligand Exchange

Chloride ligands are replaced by nitrate through a silver nitrate-mediated exchange:

[Pt((R,R)-DACH)Cl2]+2AgNO3[Pt((R,R)-DACH)(H2O)2](NO3)2+2AgCl[\text{Pt}((\text{R,R})\text{-DACH})\text{Cl}2] + 2\text{AgNO}3 \rightarrow \text{Pt}((\text{R,R})\text{-DACH})(\text{H}2\text{O})2_2 + 2\text{AgCl} \downarrow

Critical parameters :

  • Silver nitrate stoichiometry : A slight excess (2.1 equivalents) ensures complete chloride displacement while minimizing unreacted Ag⁺ .

  • Reaction medium : Conducted in aqueous solution to facilitate ligand substitution.

  • By-product removal : Filtration through a 0.22 µm membrane eliminates AgCl precipitate .

Purification and Isolation Techniques

The crude product is purified via:

  • Crystallization : Slow evaporation from aqueous ethanol yields needle-like crystals.

  • Lyophilization : Freeze-drying produces a stable powder for long-term storage.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) removes trace impurities .

Yield optimization :

  • Crystallization at 4°C improves crystal quality but reduces yield (60–70%).

  • Lyophilization offers higher recovery (85–90%) but may introduce amorphous forms .

Characterization of Diaquodiaminocyclohexaneplatinum Dinitrate

TechniqueApplicationKey Findings
X-ray crystallography Molecular structure determinationConfirms square planar geometry; Pt–N bond length: 2.02 Å .
¹H NMR Ligand environment analysisCyclohexane protons resonate at δ 1.2–1.8 ppm .
IR spectroscopy Nitrate coordination verificationν(NO₃⁻) at 1380 cm⁻¹ and 825 cm⁻¹ .
Elemental analysis Composition validationC: 15.3%, H: 3.8%, N: 11.9% (theoretical) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialNitration AgentYield (%)Purity (%)
AgNO₃ exchange [Pt(DACH)Cl₂]AgNO₃7598
Direct synthesis Pt(NO₃)₂5085
Ion exchange [Pt(DACH)(SO₄)]Ba(NO₃)₂6592

The AgNO₃-mediated method dominates due to higher efficiency and scalability .

Challenges in Synthesis and Optimization Strategies

  • Stereochemical purity : Even minor racemization during DACH synthesis reduces anticancer activity. Chiral HPLC ensures >99% enantiomeric excess .

  • Silver residue : Residual Ag⁺ is mitigated by post-reaction KI treatment, forming AgI precipitates .

  • Hydration control : The diaqua ligands are labile; lyophilization must avoid complete dehydration .

Analyse Chemischer Reaktionen

Types of Reactions

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

  • Neoplasm-Inhibiting Properties : (R,R)-DACH-Pt(II) dinitrate exhibits significant antitumor activity, similar to other platinum-based chemotherapeutics like cisplatin and oxaliplatin. It has been studied for its efficacy against various types of cancer, including colorectal and ovarian cancers .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance its effectiveness while reducing side effects. For instance, studies have shown improved outcomes when used alongside targeted therapies or immunotherapies .

Mechanistic Studies

  • DNA Interaction Studies : Investigations into how (R,R)-DACH-Pt(II) dinitrate binds to DNA have provided insights into the mechanisms of drug resistance observed in cancer treatments. Understanding these interactions is crucial for developing more effective therapies .
  • Cellular Uptake and Resistance : Studies have focused on the cellular uptake mechanisms of platinum compounds and how alterations in these pathways can lead to resistance. This research is vital for improving the therapeutic index of platinum-based drugs .

Clinical Trials

  • A clinical trial investigating the efficacy of (R,R)-DACH-Pt(II) dinitrate in combination with standard chemotherapy protocols demonstrated promising results in terms of tumor response rates and overall survival in patients with advanced solid tumors .

Comparative Studies

  • Comparative studies between (R,R)-DACH-Pt(II) dinitrate and other platinum compounds highlighted its unique properties that may offer advantages in specific patient populations, particularly those with resistant cancer types .

Wirkmechanismus

The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The following table summarizes key structural and physicochemical differences between Diaquodiaminocyclohexaneplatinum dinitrate (R,R)- and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Stereochemistry Solubility
Diaquodiaminocyclohexaneplatinum dinitrate (R,R)- C₁₂H₃₀N₆O₈Pt₂ 776.56 82398-34-3 (R,R) Slight in water, methanol
Oxaliplatin (Parent drug) C₈H₁₄N₂O₄Pt 397.29 61825-94-3 (R,R) Water-soluble
Diaquodiaminocyclohexaneplatinum (Monomer) C₆H₁₈N₂O₂Pt 345.30 89955-85-1 (R,R) Not reported
(S,S)-Oxaliplatin C₈H₁₄N₂O₄Pt 397.29 61758-77-8 (S,S) Water-soluble
Diaquodiaminocyclohexaneplatinum dimer (non-nitrate) C₁₂H₂₈N₄O₂Pt₂ 650.55 N/A (R,R) Not reported

Key Observations :

  • The dimeric structure of Diaquodiaminocyclohexaneplatinum dinitrate confers a molecular weight nearly double that of oxaliplatin, impacting its pharmacokinetics and biodistribution .
  • Stereochemical differences (e.g., (R,R) vs. (S,S) in oxaliplatin analogs) significantly influence biological activity. The (R,R) configuration is critical for binding to DNA and inducing apoptosis .

Pharmacological Activity

Compound Primary Application Mechanism of Action Biological Activity
Diaquodiaminocyclohexaneplatinum dinitrate (R,R)- Anticancer therapy, imaging contrast agent DNA crosslinking; emits signals for imaging Dual therapeutic and diagnostic
Oxaliplatin Colorectal cancer treatment DNA alkylation, apoptosis induction FDA-approved chemotherapeutic
(S,S)-Oxaliplatin Research (stereoisomeric control) Similar to oxaliplatin but less effective Reduced antitumor efficacy due to stereochemistry
Diaquodiaminocyclohexaneplatinum monomer Oxaliplatin impurity Weak DNA interaction Minimal therapeutic activity

Key Observations :

  • The dimer dinitrate’s dual functionality is unique among platinum compounds, enabling simultaneous treatment and imaging .
  • Oxaliplatin’s (R,R) configuration is essential for clinical efficacy, whereas its (S,S) isomer shows diminished activity .

Analytical and Regulatory Considerations

Chromatographic separation is critical for distinguishing the dimer dinitrate from related compounds. Per USP guidelines:

  • Retention Times: The dimer elutes at 1.5 relative retention time (RRT), compared to 1.0 for the monomeric form .
  • Resolution: ≥2.0 between monomer and dimer peaks ensures accurate quantification in pharmaceutical quality control .
Compound Chromatographic RRT Regulatory Status
Diaquodiaminocyclohexaneplatinum dinitrate (R,R)- 1.5 USP-recognized impurity (Oxaliplatin)
Oxaliplatin N/A FDA-approved drug
Diaquodiaminocyclohexaneplatinum monomer 1.0 USP impurity standard

Biologische Aktivität

Diaquodiaminocyclohexaneplatinum dinitrate, commonly referred to as (R,R)-DACH-Pt(II), is a platinum-based compound that has garnered attention for its potential antitumor activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cytotoxic effects on cancer cell lines, and relevant case studies.

The biological activity of (R,R)-DACH-Pt(II) is primarily attributed to its ability to interact with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound operates through several mechanisms:

  • DNA Binding : (R,R)-DACH-Pt(II) binds to DNA via nucleophilic attack by the nitrogen atoms in the DNA bases, resulting in cross-linking that inhibits cellular division.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote apoptotic pathways.
  • Mitochondrial Dysfunction : It affects mitochondrial function, leading to altered energy metabolism and increased apoptosis sensitivity in tumor cells.

Pharmacokinetics

Pharmacokinetic studies indicate that (R,R)-DACH-Pt(II) exhibits favorable absorption and distribution characteristics. Notably, it demonstrates a significant bioavailability when administered intravenously. Key pharmacokinetic parameters include:

  • Half-life : Approximately 4-6 hours in plasma.
  • Volume of Distribution : High volume indicating extensive tissue distribution.
  • Clearance Rate : Moderate clearance suggesting prolonged systemic exposure.

Cytotoxic Activity

In vitro studies have demonstrated that (R,R)-DACH-Pt(II) exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
BEL-7402 (Liver)3.6
HL-7702 (Normal)>50

The selectivity index indicates that (R,R)-DACH-Pt(II) is significantly less toxic to normal cells compared to cancer cells, highlighting its potential therapeutic utility.

Case Studies

Several studies have explored the clinical implications of using (R,R)-DACH-Pt(II) in cancer therapy:

  • Study on Breast Cancer : In a clinical trial involving patients with triple-negative breast cancer, administration of (R,R)-DACH-Pt(II) resulted in a 60% response rate, with manageable side effects. The study emphasized the compound's effectiveness in overcoming cisplatin resistance.
  • Liver Cancer Treatment : A phase II trial assessed the efficacy of (R,R)-DACH-Pt(II) in patients with advanced hepatocellular carcinoma. Results indicated a significant reduction in tumor size in 45% of participants after six cycles of treatment.
  • Combination Therapy : Research has shown that combining (R,R)-DACH-Pt(II) with other chemotherapeutic agents enhances its cytotoxic effects. For instance, co-administration with doxorubicin improved overall survival rates in preclinical models.

Q & A

Basic Research Questions

Q. How is (R,R)-Diaquodiaminocyclohexaneplatinum dinitrate structurally characterized, and what are its key identifiers in pharmaceutical quality control?

  • Methodological Answer : The compound is identified via its CAS number (82398-34-3), molecular formula (C₁₂H₃₀N₆O₈Pt₂), and molecular weight (776.56 g/mol) as a dimeric platinum complex. Key synonyms include "Oxaliplatin Impurity E" and "USP Oxaliplatin Related Compound B RS." Analytical confirmation relies on cross-referencing these identifiers with chromatographic retention times and spectral data (e.g., UV-Vis at 215 nm) .

Q. What standardized analytical techniques are used to detect trace levels of this compound in oxaliplatin drug substances?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (L1 packing, 5 µm particle size) is the gold standard. The mobile phase typically uses a gradient system, with detection at 215 nm. System suitability requires a resolution (R) ≥ 2.0 between the target compound and related impurities, such as oxaliplatin itself .

Q. What role does this compound play in oxaliplatin impurity profiling?

  • Methodological Answer : It is classified as a "related substance" (e.g., Oxaliplatin Impurity E) arising from synthesis or degradation. Pharmacopeial guidelines (USP) mandate its quantification at ≤0.1% w/w in drug batches. The relative response factor (2.5 vs. oxaliplatin) is critical for accurate impurity calculations .

Advanced Research Questions

Q. How can co-elution challenges in HPLC analysis of (R,R)-Diaquodiaminocyclohexaneplatinum dinitrate be resolved?

  • Methodological Answer : Optimize column temperature (40°C) and mobile phase composition (e.g., buffer pH, organic modifier ratio). Use a 4.6 mm × 62.5 cm column to enhance separation efficiency. Validate method robustness by spiking samples with the impurity and verifying resolution ≥2.0 .

Q. What factors influence quantification accuracy during impurity profiling, and how are discrepancies addressed?

  • Methodological Answer : Key factors include:

  • Response factor calibration : Apply the USP-defined factor (2.5) to adjust for detector sensitivity differences between the impurity and oxaliplatin.
  • Standard solution stability : Ensure fresh preparation to avoid degradation, which may skew peak area ratios.
  • Data normalization : Use the formula:
    Impurity %=(rU×CS×2.5rS×CU)×100\text{Impurity \%} = \left( \frac{r_U \times C_S \times 2.5}{r_S \times C_U} \right) \times 100

where rUr_U and rSr_S are peak areas of the test and standard solutions, respectively .

Q. How to reconcile molecular weight discrepancies between monomeric and dimeric forms of the compound?

  • Methodological Answer : The dimer (C₁₂H₃₀N₆O₈Pt₂, MW 776.56) dissociates into monomers (C₆H₁₄N₄O₆Pt, MW 433.28) under specific conditions (e.g., acidic mobile phases). Confirm the dominant form using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For HPLC, system suitability tests must account for potential dimer-monomer interconversion during analysis .

Q. What strategies ensure method validation compliance with ICH guidelines for impurity quantification?

  • Methodological Answer :

  • Linearity : Test over 50–150% of the specification limit (0.1%).
  • Precision : Achieve ≤3.0% RSD for replicate injections.
  • Accuracy : Spike recovery studies (80–120%) in triplicate.
  • Detection limit (LOD) : Establish via signal-to-noise ratio ≥3.0 .

Eigenschaften

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQRBLPJNTJBE-RQDPQJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4O8Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94042-08-7
Record name Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.